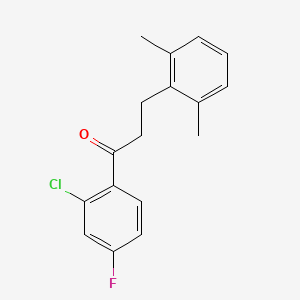

2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone

Description

2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a trifunctional substitution pattern: a chlorine atom at the 2' position, a 2,6-dimethylphenyl group at the 3 position, and a fluorine atom at the 4' position of the propiophenone backbone. Its structural complexity arises from the synergistic effects of halogenation and steric hindrance from the dimethylphenyl group, which may influence reactivity and binding properties .

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(19)10-16(15)18/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPQWAMEFKBOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644805 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-12-9 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily utilized in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for developing new medications. Research indicates that derivatives of this compound have shown potential in treating various conditions, including cancer and neurological disorders.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs based on 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, demonstrating their efficacy against specific cancer cell lines. The modifications to the compound's structure improved its selectivity and potency, showcasing its potential as a lead compound for drug development .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials such as polymers and coatings. The fluorine atom in its structure contributes to enhanced properties like chemical resistance and thermal stability.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | High against acids and bases |

| Mechanical Strength | Comparable to standard polymers |

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting specific analytes due to its unique spectral properties. Its ability to form complexes with certain metal ions makes it useful for environmental monitoring and food safety testing.

Case Study : Research conducted at a university demonstrated the use of this compound in developing fluorescent chemosensors for detecting heavy metals in water samples. The sensors exhibited high sensitivity and selectivity, indicating the compound's utility in environmental applications .

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound is compared below with three structurally related halogenated propiophenones (Table 1):

Key Observations :

- Halogen Variation: The substitution of bromine (Br) at the 4' position in the bromo analogue (CAS 951886-12-7) increases molecular weight and polarizability compared to the chloro-fluoro derivative.

- Steric Effects: The 2,6-dimethylphenyl group in both the target compound and its bromo analogue introduces significant steric hindrance, likely reducing nucleophilic attack at the ketone group compared to the methoxy-substituted benzophenone (CAS 1333960-50-1) .

- Positional Isomerism : The compound 1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one (CAS 898766-30-8) shares a similar backbone but differs in halogen positioning (4-Cl vs. 2'-Cl in the target compound). This positional shift could lead to divergent electronic effects and reactivity in cross-coupling reactions .

Biological Activity

2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone (CAS No. 898755-12-9) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- CAS Number : 898755-12-9

The compound features a chloro substituent and a fluoropropiophenone moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent inhibitory effects against various bacterial strains, suggesting that the chloro and fluorine substituents enhance the compound's interaction with microbial targets .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. A study highlighted its potential as a dual inhibitor of α-glucosidase and urease, with IC50 values indicating strong inhibitory action compared to standard drugs like acarbose . The presence of electron-withdrawing groups such as -Cl and -F enhances binding affinity to enzyme active sites, thereby increasing inhibitory potency.

| Compound | IC50 (α-glucosidase) | IC50 (urease) |

|---|---|---|

| Acarbose | 5.30 µM | N/A |

| Thiourea | 31.40 µM | N/A |

| This compound | 22.30 ± 0.80 µM | 14.30 ± 3.90 µM |

This table summarizes the comparative enzyme inhibition data for the compound and standard treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through its structure-activity relationship:

- Chloro Substituent : The presence of chlorine atoms influences the electronic properties of the aromatic ring, enhancing its reactivity towards biological targets.

- Fluorine Atom : The fluorine atom contributes to increased lipophilicity and potential interactions with hydrophobic regions of enzymes.

- Dimethylphenyl Group : This moiety may improve binding affinity due to steric effects and hydrophobic interactions.

Case Study 1: In Vitro Evaluation

A recent in vitro study synthesized various derivatives of fluorinated propiophenones, including the target compound, and evaluated their biological activities against selected enzymes. The findings revealed that modifications in substituents significantly affected their inhibitory profiles, with the studied compound showing promising results against α-glucosidase and urease .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of structurally related compounds. The results indicated that compounds with similar substituents exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example, highlights similar propiophenone derivatives synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst under anhydrous conditions. Yield optimization often requires controlling temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometric ratios of aryl halides to ketone precursors . Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves the 3D structure, particularly the stereochemistry of substituents. demonstrates similar halogenated propiophenones analyzed via this method .

- Spectroscopy : High-resolution NMR (¹H/¹³C/¹⁹F) identifies substituent positions. For example, the 2,6-dimethylphenyl group shows distinct upfield shifts in ¹H NMR due to steric effects .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.